molecular formula C9H17NO2 B13351150 Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

Cat. No.: B13351150
M. Wt: 171.24 g/mol
InChI Key: FVMWZFYLHQWVAQ-YUMQZZPRSA-N
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Description

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ester functional group. The stereochemistry of the compound, denoted by (2S,3S), indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired chiral ester .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . These systems offer advantages such as improved reaction control, higher yields, and reduced waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors in the body, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity. The unique stereochemistry of this compound contributes to its distinct properties and applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8-/m0/s1

InChI Key

FVMWZFYLHQWVAQ-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](CCN1)C(=O)OC

Canonical SMILES

CC(C)C1C(CCN1)C(=O)OC

Origin of Product

United States

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